3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile
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Overview
Description
3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile is a complex heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features an imidazo[1,2-b]pyrazole core, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[1,2-b]pyrazole ring. The formyl and nitrile groups are then introduced through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl and nitrile positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: 3-Carboxy-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile.
Reduction: 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile involves its interaction with specific molecular targets. The formyl and nitrile groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazo[1,2-b]pyrazole-7-carbonitrile: Lacks the formyl group, which may reduce its reactivity.
3-Formylimidazo[1,2-b]pyrazole-7-carbonitrile: Lacks the methyl group, which may affect its solubility and stability.
3-Formyl-1-methylimidazo[1,2-b]pyrazole: Lacks the nitrile group, which may alter its chemical properties and reactivity.
Uniqueness
3-Formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. Its structural features make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-formyl-1-methylimidazo[1,2-b]pyrazole-7-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-11-4-7(5-13)12-8(11)6(2-9)3-10-12/h3-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVDIYADSJRMLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N2C1=C(C=N2)C#N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2243515-37-7 |
Source
|
Record name | 3-formyl-1-methyl-1H-pyrazolo[1,5-a]imidazole-7-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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